Cas no 54198-75-3 ((2,6-dimethylpyrimidin-4-yl)methanol)

(2,6-dimethylpyrimidin-4-yl)methanol 化学的及び物理的性質
名前と識別子
-
- 4-Pyrimidinemethanol, 2,6-dimethyl- (9CI)
- (2,6-dimethylpyrimidin-4-yl)methanol
- DTXSID001300661
- SB56996
- 4-Pyrimidinemethanol, 2,6-dimethyl-
- DB-325121
- EN300-94666
- SCHEMBL5897870
- AS-79116
- CS-0185392
- MFCD16867944
- AKOS012036882
- P20536
- 2,6-Dimethyl-4-pyrimidinemethanol
- 54198-75-3
-
- MDL: MFCD16867944
- インチ: InChI=1S/C7H10N2O/c1-5-3-7(4-10)9-6(2)8-5/h3,10H,4H2,1-2H3
- InChIKey: GGXRVJHRSHYGEZ-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=NC(=N1)C)CO
計算された属性
- せいみつぶんしりょう: 138.079312947g/mol
- どういたいしつりょう: 138.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
じっけんとくせい
- 密度みつど: 1.13
- ふってん: 253.365 °C at 760 mmHg
- フラッシュポイント: 107.032 °C
(2,6-dimethylpyrimidin-4-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22550-1G |
(2,6-dimethylpyrimidin-4-yl)methanol |
54198-75-3 | 97% | 1g |
¥ 2,884.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22550-10G |
(2,6-dimethylpyrimidin-4-yl)methanol |
54198-75-3 | 97% | 10g |
¥ 12,810.00 | 2023-04-13 | |
Enamine | EN300-94666-0.5g |
(2,6-dimethylpyrimidin-4-yl)methanol |
54198-75-3 | 95% | 0.5g |
$340.0 | 2024-05-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22550-5G |
(2,6-dimethylpyrimidin-4-yl)methanol |
54198-75-3 | 97% | 5g |
¥ 8,639.00 | 2023-04-13 | |
TRC | D502833-50mg |
(2,6-dimethylpyrimidin-4-yl)methanol |
54198-75-3 | 50mg |
$ 185.00 | 2022-06-05 | ||
Enamine | EN300-94666-5.0g |
(2,6-dimethylpyrimidin-4-yl)methanol |
54198-75-3 | 95% | 5.0g |
$1309.0 | 2024-05-21 | |
Enamine | EN300-94666-2.5g |
(2,6-dimethylpyrimidin-4-yl)methanol |
54198-75-3 | 95% | 2.5g |
$764.0 | 2024-05-21 | |
Aaron | AR00E4OG-250mg |
4-Pyrimidinemethanol, 2,6-dimethyl- (9CI) |
54198-75-3 | 95% | 250mg |
$322.00 | 2025-01-24 | |
1PlusChem | 1P00E4G4-50mg |
4-Pyrimidinemethanol, 2,6-dimethyl- (9CI) |
54198-75-3 | 95% | 50mg |
$149.00 | 2025-03-13 | |
1PlusChem | 1P00E4G4-2.5g |
4-Pyrimidinemethanol, 2,6-dimethyl- (9CI) |
54198-75-3 | 95% | 2.5g |
$884.00 | 2025-02-26 |
(2,6-dimethylpyrimidin-4-yl)methanol 関連文献
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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9. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
(2,6-dimethylpyrimidin-4-yl)methanolに関する追加情報
(2,6-Dimethylpyrimidin-4-yl)methanol: A Comprehensive Overview
(2,6-Dimethylpyrimidin-4-yl)methanol, also known by its CAS number 54198-75-3, is a versatile organic compound that has garnered significant attention in various fields of chemistry and materials science. This compound, characterized by its pyrimidine ring structure with methyl substituents at positions 2 and 6 and a hydroxymethyl group at position 4, exhibits unique chemical properties that make it a valuable building block in organic synthesis. Recent advancements in synthetic methodologies have further enhanced its utility, particularly in the development of bioactive molecules and advanced materials.
The synthesis of (2,6-Dimethylpyrimidin-4-yl)methanol typically involves multi-step processes that leverage the reactivity of pyrimidine derivatives. One of the most efficient routes reported in recent studies involves the condensation of aldehydes with amidoximes or guanidines under specific reaction conditions. This approach not only ensures high yields but also allows for the introduction of functional groups at specific positions on the pyrimidine ring, thereby enabling fine-tuning of the compound's properties. The hydroxymethyl group at position 4 plays a pivotal role in subsequent reactions, such as alkylation or acylation, which are critical for expanding the structural diversity of derivatives.
Recent research has highlighted the potential of (2,6-Dimethylpyrimidin-4-yl)methanol as a precursor for bioactive compounds with therapeutic applications. For instance, derivatives of this compound have been investigated for their anti-inflammatory and antioxidant properties. A study published in 2023 demonstrated that certain analogs exhibit potent inhibitory effects on key enzymes involved in inflammatory pathways, suggesting their potential as leads for drug development. Additionally, the compound's ability to form stable complexes with metal ions has opened new avenues in coordination chemistry and catalysis.
In the realm of materials science, (2,6-Dimethylpyrimidin-4-yl)methanol has been explored as a component in the synthesis of advanced polymers and hybrid materials. Its ability to participate in click chemistry reactions has been particularly advantageous for constructing cross-linked networks with tailored mechanical and thermal properties. Recent breakthroughs in this area have demonstrated its utility in creating stimuli-responsive materials that can adapt to environmental changes, such as temperature or pH variations.
The structural flexibility of (2,6-Dimethylpyrimidin-4-yl)methanol also makes it an attractive candidate for use in supramolecular chemistry. Researchers have exploited its ability to form hydrogen bonds and π–π interactions to design self-assembled structures with potential applications in drug delivery and sensing technologies. A notable study from 2023 showcased its role as a building block for constructing amphiphilic molecules capable of encapsulating hydrophobic drugs with high efficiency.
From an environmental perspective, the green synthesis of (2,6-Dimethylpyrimidin-4-yl)methanol has become a focal point for sustainable chemistry practices. Recent advancements have emphasized the use of renewable feedstocks and catalytic systems to minimize waste and energy consumption during production. These efforts align with global initiatives aimed at reducing the ecological footprint of chemical manufacturing processes.
In conclusion, (2,6-Dimethylpyrimidin-4-yl)methanol, CAS number 54198-75-3, stands as a testament to the versatility and adaptability of organic compounds in modern chemistry. Its role as a key intermediate in drug discovery, materials science, and supramolecular chemistry underscores its significance across diverse scientific domains. As research continues to uncover new applications and optimize synthetic strategies, this compound is poised to remain at the forefront of chemical innovation.
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